molecular formula C19H18N4O3 B14941383 4-Amino-1-(4-methylphenyl)-6-(morpholin-4-yl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile

4-Amino-1-(4-methylphenyl)-6-(morpholin-4-yl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile

Cat. No.: B14941383
M. Wt: 350.4 g/mol
InChI Key: KLIBNWIBUYFDDZ-UHFFFAOYSA-N
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Description

4-AMINO-1-(4-METHYLPHENYL)-6-MORPHOLINO-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE is a complex organic compound that belongs to the class of furo[3,4-c]pyridines. This compound is notable for its unique structure, which includes an amino group, a morpholino group, and a cyanide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-1-(4-METHYLPHENYL)-6-MORPHOLINO-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE typically involves multiple steps, including cyclization and coupling reactions. One common method involves the use of aromatic boronic acids, which are reacted with intermediate compounds using palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere . This method is known for its efficiency and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-1-(4-METHYLPHENYL)-6-MORPHOLINO-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-AMINO-1-(4-METHYLPHENYL)-6-MORPHOLINO-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-AMINO-1-(4-METHYLPHENYL)-6-MORPHOLINO-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-AMINO-1-(4-METHYLPHENYL)-6-MORPHOLINO-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

4-amino-1-(4-methylphenyl)-6-morpholin-4-yl-3-oxo-1H-furo[3,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C19H18N4O3/c1-11-2-4-12(5-3-11)16-14-13(10-20)18(23-6-8-25-9-7-23)22-17(21)15(14)19(24)26-16/h2-5,16H,6-9H2,1H3,(H2,21,22)

InChI Key

KLIBNWIBUYFDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=NC(=C3C(=O)O2)N)N4CCOCC4)C#N

Origin of Product

United States

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